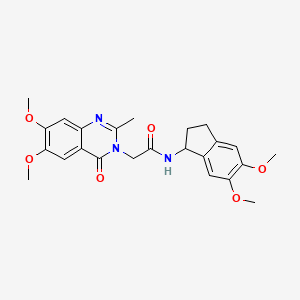![molecular formula C23H20N4O3 B14937175 (2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937175.png)
(2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is a complex organic compound that features a benzyl ether group, a benzotriazinone moiety, and a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of 4-(Benzyloxy)phenylamine: This can be achieved by reacting 4-(benzyloxy)phenol with an amine source under suitable conditions.
Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl intermediate: This intermediate can be synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The final step involves coupling the 4-(benzyloxy)phenylamine with the 4-oxo-1,2,3-benzotriazin-3(4H)-yl intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazinone moiety can be reduced under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group may yield benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, modulating their activity. The benzyl ether group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyl ether group but lacks the benzotriazinone moiety.
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Contains the benzotriazinone moiety but lacks the benzyl ether group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(27-23(29)20-9-5-6-10-21(20)25-26-27)22(28)24-18-11-13-19(14-12-18)30-15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,24,28)/t16-/m0/s1 |
Clé InChI |
PQUKCOMSFUSVKN-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)


![N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14937145.png)

![trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937159.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
methanone](/img/structure/B14937163.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14937182.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937184.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)

